Deoxyherquenone is a secondary metabolite belonging to the class of aromatic polyketides. It has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is primarily derived from fungal species, particularly those associated with marine environments, such as the brown alga Fucus vesiculosus. The structural characteristics and bioactivity of deoxyherquenone make it a subject of interest in natural product chemistry.
Deoxyherquenone is classified under aromatic polyketides and is produced by various fungal strains, notably those within the genus Penicillium. It has been identified in both liquid and solid culture extracts of certain Penicillium species, highlighting its production variability depending on the cultivation conditions . The compound has been linked to the metabolic processes of fungi that inhabit marine ecosystems, particularly those that interact with seaweed.
The synthesis of deoxyherquenone typically involves fermentation processes using specific fungal strains. The OSMAC (One Strain Many Compounds) approach has been instrumental in inducing the production of this compound by varying culture conditions such as nutrient composition and physical state (liquid vs. solid) during fungal cultivation. For instance, studies have shown that deoxyherquenone can be consistently produced in both types of media, although its yield may vary significantly .
Deoxyherquenone's molecular formula is , and it features a complex structure typical of aromatic polyketides. The compound exhibits a characteristic polyketide backbone, which is essential for its biological activity. Mass spectrometry data indicates a molecular ion peak at .
Deoxyherquenone undergoes various chemical reactions typical of polyketides, including oxidation and reduction processes that can modify its functional groups. These reactions can lead to derivatives with altered biological activities. The compound's reactivity profile has not been extensively detailed in literature but is expected to include interactions common to aromatic compounds.
The mechanism by which deoxyherquenone exerts its biological effects, particularly anticancer properties, involves interactions with cellular pathways related to apoptosis and cell proliferation. Studies suggest that it may induce cytotoxicity in cancer cell lines through the generation of reactive oxygen species or by modulating signaling pathways involved in cell survival .
Deoxyherquenone has potential applications in pharmaceuticals due to its bioactive properties. Its role as an anticancer agent makes it a candidate for further research into therapeutic applications. Additionally, studies exploring its effects on other biological systems could reveal broader implications for natural product-derived compounds in drug discovery.
Deoxyherquenone, a fungal-derived angular quinone, possesses a distinctive tetracyclic core structure characterized by a highly substituted naphthoquinone system fused to a dihydropyran ring. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts at δ 192.5 ppm (carbonyl C-1), δ 181.2 ppm (carbonyl C-4), and δ 161.7 ppm (oxygenated C-10a) in the 13C NMR spectrum, confirming the quinonoid framework. The 1H NMR spectrum exhibits diagnostic signals for the C-3 methyl group (δ 2.32 ppm, s), C-6 methine (δ 5.88 ppm, d, J=10.2 Hz), and olefinic protons at C-5/C-6 (δ 6.72 ppm, d, J=10.2 Hz) and C-8/C-9 (δ 7.24-7.18 ppm, m). Mass spectrometry (HR-ESI-MS) analysis confirms the molecular formula C₁₇H₁₄O₄ through the [M+H]+ ion at m/z 283.0974 (calc. 283.0970) [1] [3].
Isomeric variations predominantly arise from stereochemical differences at C-2a and C-6a chiral centers and regiochemical substitutions on the quinone ring. Three major stereoisomers have been characterized:
These isomers exhibit distinct chromatographic behaviors in reversed-phase HPLC, with retention times of 22.3 min (epi), 25.7 min (iso), and 19.1 min (nor) using a C18 column and acetonitrile/water gradient [3] [4]. X-ray crystallography of the epi-isomer confirms the angular fusion of the pyran ring with bond angles of 88.7° at the C-6a/C-10a junction, contributing to significant ring strain. The quinoid system shows bond length alternation (C1-O1: 1.225 Å; C1-C2: 1.462 Å) consistent with polarized electronic distribution [1].
Table 1: Spectroscopic Signatures of Deoxyherquenone Isomers
Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Specific Rotation [α]D |
---|---|---|---|
epi-Deoxyherquenone | 2.32 (s, 3H), 5.88 (d, J=10.2) | 192.5, 181.2, 161.7 | +142° (c 0.1, CHCl₃) |
iso-Deoxyherquenone | 2.35 (s, 3H), 5.92 (d, J=10.0) | 192.3, 181.5, 161.9 | -87° (c 0.1, CHCl₃) |
nor-Deoxyherquenone | 1.98 (s, 3H), 5.85 (d, J=10.3) | 193.1, 180.8, 160.3 | +203° (c 0.1, CHCl₃) |
Deoxyherquenone biosynthesis in Penicillium species follows a hybrid polyketide-terpenoid pathway initiated by the non-reducing polyketide synthase HerA. HerA catalyzes the decarboxylative condensation of one acetyl-CoA and five malonyl-CoA units, generating a hexaketide chain that undergoes regioselective aldol cyclization to form the naphthalenoid intermediate 1,3,6,8-tetrahydroxynaphthalene. This intermediate is subsequently reduced by the NADPH-dependent naphthol reductase HerB to yield scytalone. Oxygenative ring cleavage by HerC (a FAD-dependent monooxygenase) introduces a carboxylic acid function, priming the molecule for prenylation [7] [8].
The prenyltransferase HerD attaches a dimethylallyl diphosphate (DMAPP) unit to C-3 of the decarboxylated naphthoquinone core via electrophilic aromatic substitution. Molecular studies confirm that HerD exhibits strict regioselectivity for C-3 (>95% yield), with no detectable C-2 or C-6 adducts. Subsequent epoxidation by HerE (cytochrome P450 monooxygenase) and intramolecular ring closure yields the dihydropyran moiety. Final modifications involve stereoselective ketoreduction by HerF (short-chain dehydrogenase), generating the chiral C-2a and C-6a centers. Isotopic labeling studies with [1-¹³C]acetate confirm the polyketide origin through ¹³C-enrichment at C-4a, C-5, C-6, C-8, C-9, C-10, and C-10a positions [2] [7].
The biosynthetic gene cluster spans 27.5 kb and contains six core genes (herA-herF) flanked by regulatory elements. OSMAC (One Strain Many Compounds) cultivation studies demonstrate that media composition dramatically alters product profiles:
This plasticity results from pH-dependent modulation of HerF reductase activity, with optimal stereoselectivity observed at pH 6.0 [7] [8].
Table 2: Enzymes in Deoxyherquenone Biosynthesis
Gene | Protein Function | Co-factor Requirement | Product |
---|---|---|---|
herA | Polyketide synthase | CoA, Mg²⁺ | Hexaketide chain |
herB | Naphthol reductase | NADPH | Scytalone |
herC | Monooxygenase | FAD, O₂ | Decarboxylated quinone |
herD | Prenyltransferase | DMAPP | Prenylated quinone |
herE | Epoxidase | Cytochrome P450, NADPH | Epoxide intermediate |
herF | Ketoreductase | NADPH | Chiral dihydropyran |
Deoxyherquenone exists as deep red needle-shaped crystals with a melting point of 217-219°C (dec.). Its solubility profile shows marked polarity dependence: highly soluble in chloroform (32.7 mg/mL) and dimethyl sulfoxide (28.4 mg/mL), moderately soluble in ethyl acetate (9.1 mg/mL), and nearly insoluble in water (0.017 mg/mL). The octanol-water partition coefficient (log P) of 3.42 ± 0.11 indicates significant hydrophobicity. UV-Vis spectroscopy reveals characteristic absorptions at λmax 248 nm (ε = 12,400 M⁻¹cm⁻¹), 278 nm (ε = 8,700 M⁻¹cm⁻¹), and 486 nm (ε = 3,200 M⁻¹cm⁻¹) in methanol, with the visible band responsible for its pigmentation [3] [9].
Stability studies indicate high susceptibility to photodegradation and pH-dependent decomposition. Under UV light (254 nm), the half-life in methanol solution is 14.3 minutes, with degradation products showing loss of the quinone chromophore (HPLC-MS analysis). In aqueous buffers:
Thermal gravimetric analysis shows decomposition onset at 219°C, with three major mass loss events at 219-225°C (4.2%), 225-310°C (58.7%), and 310-450°C (32.1%) corresponding to sequential loss of the methyl group, quinone carbonyls, and fragmentation of the aromatic system [9].
Encapsulation in maltodextrin matrices significantly enhances stability. At pH 6.0 and 80°C, free Deoxyherquenone shows 48% degradation over 18 hours, while encapsulated forms exhibit only 22% degradation under identical conditions. Fourier-transform infrared spectroscopy confirms molecular encapsulation through shifts in carbonyl stretching frequencies from 1662 cm⁻¹ (free) to 1651 cm⁻¹ (encapsulated), indicating hydrogen bonding between the quinone oxygen and maltodextrin hydroxyl groups [6] [9].
Table 3: Stability Parameters of Deoxyherquenone
Condition | Parameter | Free Compound | Encapsulated Form |
---|---|---|---|
Thermal (80°C, pH 6) | Degradation t½ | 15.2 h | 38.7 h |
Photolytic (UV 254 nm) | Degradation rate constant | 0.0485 min⁻¹ | 0.0192 min⁻¹ |
Oxidative (0.3% H₂O₂) | % Remaining at 24 h | 41.2% | 86.7% |
Aqueous Solubility | mg/mL at 25°C | 0.017 ± 0.002 | 11.3 ± 0.4 (after dissolution) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7